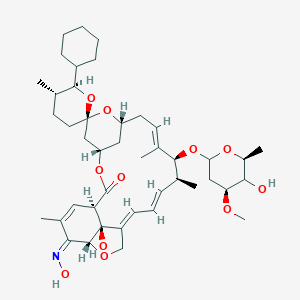

Avermectin A1a, 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-

Description

Structure

2D Structure

Propriétés

Numéro CAS |

165108-07-6 |

|---|---|

Formule moléculaire |

C43H63NO11 |

Poids moléculaire |

770.0 g/mol |

Nom IUPAC |

(6R,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/t24?,26?,28?,31?,32?,33?,34?,35?,37?,38?,39?,40?,42-,43-/m1/s1 |

Clé InChI |

AFJYYKSVHJGXSN-KHLCAKHKSA-N |

SMILES isomérique |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)O[C@@H]1C7CCCCC7 |

SMILES canonique |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

Autres numéros CAS |

220119-17-5 165108-07-6 |

Pictogrammes |

Health Hazard; Environmental Hazard |

Synonymes |

(5Z,25R)-25-Cyclohexyl-4′-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)avermectin A1a; |

Origine du produit |

United States |

Molecular and Pharmacological Characterization of Selamectin

Mechanism of Action at the Molecular and Cellular Level

Selamectin primarily exerts its antiparasitic effects by disrupting neurotransmission in invertebrates, leading to paralysis and death of the target organisms toku-e.com.

Role of Gamma-Aminobutyric Acid (GABA) Receptors in Neuromuscular Transmission Disruption

While glutamate-gated chloride channels are the primary target in invertebrates, avermectins, including selamectin, can also interact with gamma-aminobutyric acid (GABA) receptors todaysveterinarypractice.comvettimes.comwikipedia.orgresearchgate.net. In invertebrates, macrocyclic lactones augment the action of GABA, an inhibitory neurotransmitter vettimes.com. They bind to the membranes of neurons and myocytes, inducing GABA production, which then activates GABA-gated chloride channels specific to invertebrates vettimes.com. This leads to an increased influx of chloride ions into the parasite's neurons and myocytes, hyperpolarizing the neuronal membranes and decreasing nerve transmission at the neuromuscular junction, resulting in flaccid paralysis and death vettimes.com.

In mammals, GABA-mediated chloride channels are present in the central nervous system (CNS) todaysveterinarypractice.comvettimes.com. However, the blood-brain barrier (BBB), equipped with functional P-glycoprotein (P-gp), acts as a protective mechanism by actively transporting various xenobiotics, including avermectins, out of the CNS, thereby limiting their accumulation and potential neurotoxic effects in mammals todaysveterinarypractice.comvettimes.com.

Comparative Analysis of Avermectin (B7782182) Binding Sites and Their Functional Implications

Research suggests that the presence or absence of specific structural elements, such as the second sugar moiety found in ivermectin and abamectin (B1664291) but absent in selamectin, may be crucial for the affinity of these compounds to certain binding pockets, such as the alcohol/ivermectin pocket in P2X4 receptors oup.com. Such structural variations can play a significant role in determining the functional implications of avermectin binding, including their ability to modulate receptor function oup.com.

Pharmacokinetic Research Methodologies and Species-Specific Dynamics of Selamectin Disposition

Pharmacokinetic studies are essential for understanding how selamectin is absorbed, distributed, metabolized, and eliminated in various species. These studies often employ methodologies such as high-performance liquid chromatography (HPLC) to determine plasma concentrations nih.govresearchgate.net. Compartmental models, such as the one-compartment or biphasic models, are used to analyze plasma concentration-time data nih.govresearchgate.net.

Investigational Approaches to Absorption Kinetics (e.g., Transdermal, Oral Routes)

Selamectin is commonly administered topically, and its absorption kinetics via this route have been investigated across different species.

Topical Absorption:

Dogs: In Beagle dogs, topical application of selamectin at 6 mg/kg resulted in maximum plasma concentrations (Cmax) of approximately 12.72 ng/ml for males and 22.65 ng/ml for females, occurring around 5 days post-administration researchgate.net. The area under the concentration-time curve (AUC) was 192.08 ng·day/ml for males and 370.97 ng·day/ml for females, indicating a sex influence on disposition researchgate.net. Another study in dogs found a Cmax of 86.5 ng/mL at a Tmax of 72 hours following topical administration of 24 mg/kg, with a bioavailability of 4.4% nih.gov.

Cats: For cats, topical administration at 24 mg/kg led to a mean Cmax of 5513 ng/mL, reached at a Tmax of 15 hours, with a bioavailability of 74% nih.gov. This suggests a more efficient transdermal absorption in cats compared to dogs nih.gov.

Rabbits: Studies in New Zealand white rabbits showed rapid transdermal absorption of selamectin todaysveterinarypractice.com. A 20 mg/kg topical dose resulted in a Cmax of 304.2 ng/mL and a terminal half-life of 0.97 days researchgate.net.

Guineafowl: Topical administration in guineafowl resulted in a mean Cmax of 16.1 ng/ml, reached at 3 days, with a terminal half-life of 5.8 days researchgate.net.

American Bullfrogs: Bullfrogs demonstrated efficient absorption of selamectin following topical administration, with a mean peak plasma concentration of 162.5 ng/ml and an AUC of 2,856 ng·day/ml researchgate.net.

Oral Absorption:

Cats: Oral administration of selamectin at 24 mg/kg in cats resulted in a mean Cmax of 11,929 ng/mL at a Tmax of 7 hours, with a bioavailability of 109% nih.gov.

Dogs: In dogs, oral administration of 24 mg/kg yielded a mean Cmax of 7630 ng/mL at a Tmax of 8 hours, with a bioavailability of 62% nih.gov.

These findings highlight significant species-specific differences in absorption kinetics, particularly between topical and oral routes, and even between sexes within the same species nih.govresearchgate.net.

Here is a summary of absorption kinetics data:

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours/days) | Bioavailability (%) | Terminal Half-life (days/hours) | Reference |

| Dogs | Topical | 6 | 12.72 (males) / 22.65 (females) | ~5 days | - | 12.55 days (males & females) | researchgate.net |

| Dogs | Topical | 24 | 86.5 | 72 hours | 4.4 | 14 hours (IV) | nih.gov |

| Dogs | Oral | 24 | 7630 | 8 hours | 62 | 14 hours (IV) | nih.gov |

| Cats | Topical | 24 | 5513 | 15 hours | 74 | 69 hours (IV) | nih.gov |

| Cats | Oral | 24 | 11929 | 7 hours | 109 | 69 hours (IV) | nih.gov |

| Rabbits | Topical | 20 | 304.2 | 0.97 days | - | 0.97 days | researchgate.net |

| Guineafowl | Topical | 20 | 16.1 | 3 days | - | 5.8 days | researchgate.net |

| American Bullfrogs | Topical | - | 162.5 | - | - | 1.87 days | researchgate.net |

Studies on Systemic Distribution and Compartmental Modeling

Systemic distribution of selamectin is influenced by its absorption and subsequent transport throughout the body. Once absorbed, it travels through the bloodstream, intestines, and sebaceous glands wikipedia.org. Pharmacokinetic models, such as the one-compartment model, are frequently employed to describe the plasma concentration-time profiles of selamectin researchgate.netbmj.com.

After intravenous administration, plasma concentrations of selamectin decline polyexponentially in cats and biphasically in dogs nih.gov. The mean terminal phase half-lives (t1/2) were approximately 69 hours in cats and 14 hours in dogs, indicating a slower elimination from the central compartment in cats nih.gov. This difference is likely due to species-related variations in metabolism and excretion nih.gov. The mean systemic clearance (Clb) and steady-state volume of distribution (Vd(ss)) were found to be independent of dose after intravenous administration in both species nih.gov.

The widespread distribution of macrocyclic lactones like selamectin is a known characteristic, with a prolonged absorption phase often observed with topical applications researchgate.net. For instance, the average half-life for topical dosing can be significantly longer than for intravenous dosing, as seen with eprinomectin, which has an average half-life of 114 hours for topical dosing versus 23 hours for intravenous dosing researchgate.net. This "flip-flop" kinetics, where absorption is slower than elimination, can lead to a sustained presence of the drug in the system researchgate.net.

Research into Metabolic Pathways and Biotransformation

Research into the metabolic pathways and biotransformation of selamectin indicates that the majority of the absorbed drug is excreted as the unchanged parent compound nih.gov. In cats, the primary route of elimination is via the faeces, accounting for approximately 48-60% of the administered dose, with only 1-3% recovered in the urine. A significant portion of the radioactivity found in feline faeces (26-43%) was associated with the parent compound nih.gov. Similarly, in dogs following topical administration, radio-labelled selamectin was eliminated predominantly in the faeces (18-20% of the dose) and to a lesser extent in the urine (1-3%) nih.gov.

Species-related differences in metabolism are considered to contribute to the observed pharmacokinetic variations between different animal species uni.lulabsolu.ca. Studies investigating the biotransformation of selamectin using microbial organisms, such as Streptomyces lydicus SX1298, have identified hydroxylation and O-demethylation as pathways involved in its metabolic alteration citeab.com. General biotransformation processes for related compounds often involve reactions such as N-dealkylation, hydroxylation, and oxidation, with oxidoreductases playing a significant role fishersci.finih.gov.

Characterization of Elimination Routes and Excretion Profiles

The primary route of elimination for selamectin in cats is hepatobiliary excretion, with approximately 50% of the administered dose being excreted in the faeces wikipedia.org. In dogs, excretion is also predominantly through the faeces, suggesting hepatic involvement in the elimination process nih.gov. Following topical administration, a very low percentage of radioactivity was detected in shed fur in cats when compared to dogs nih.gov. For avermectins in general, including selamectin, studies in pasture animals indicate marginal metabolism and a primary excretion route via the faeces, with less than 2% excreted in urine.

Comparative Pharmacokinetic Studies Across Animal Models

Comparative pharmacokinetic studies have revealed significant inter-species differences in selamectin disposition across various animal models, including canine, feline, and rabbit models.

Canine and Feline Models: Pharmacokinetic evaluations following intravenous (IV), oral, and topical administration highlight notable distinctions between cats and dogs. After IV administration, cats exhibit a slower elimination from the central compartment compared to dogs, resulting in slower clearance and longer terminal half-lives uni.lulabsolu.ca.

Table 1: Comparative Pharmacokinetic Parameters of Selamectin in Cats and Dogs (Intravenous Administration)

| Parameter (IV) | Cats (Mean ± SD) labsolu.ca | Dogs (Mean ± SD) labsolu.ca |

| Terminal Half-life (t½) | ~69 hours | ~14 hours |

| Systemic Clearance (Clb) | 0.470 ± 0.039 mL/min/kg | 1.18 ± 0.31 mL/min/kg |

| Volume of Distribution at Steady State (Vd(ss)) | 2.19 ± 0.05 L/kg | 1.24 ± 0.26 L/kg |

Following topical administration, cats demonstrate a significantly higher mean maximum plasma concentration (Cmax) and bioavailability compared to dogs uni.lulabsolu.ca. This marked difference in bioavailability is likely attributable to a greater transdermal flux rate in cats' skin than in dogs' nih.govuni.lu.

Table 2: Comparative Pharmacokinetic Parameters of Selamectin in Cats and Dogs (Topical Administration at 24 mg/kg)

| Parameter (Topical) | Cats (Mean ± SD) uni.lulabsolu.ca | Dogs (Mean ± SD) uni.lulabsolu.ca |

| Cmax | 5513 ± 2173 ng/mL | 86.5 ± 34.0 ng/mL |

| Tmax | 15 ± 12 hours | 72 ± 48 hours |

| Bioavailability | 74% | 4.4% |

| Terminal Half-life (t½) | 8.3 days uni.lu | 11.1 days uni.lu |

Oral administration also shows differences, with cats exhibiting higher Cmax and bioavailability than dogs uni.lulabsolu.ca.

Table 3: Comparative Pharmacokinetic Parameters of Selamectin in Cats and Dogs (Oral Administration at 24 mg/kg)

| Parameter (Oral) | Cats (Mean ± SD) uni.lulabsolu.ca | Dogs (Mean ± SD) uni.lulabsolu.ca |

| Cmax | 11929 ± 5922 ng/mL | 7630 ± 3140 ng/mL |

| Tmax | 7 ± 6 hours | 8 ± 5 hours |

| Bioavailability | 109% | 62% |

| Terminal Half-life (t½) | 1.1 days uni.lu | 1.9 days uni.lu |

Rabbit Models: In rabbits, selamectin is rapidly absorbed transdermally and eliminated quickly. After topical administration, the Cmax in rabbits (at a 20 mg/kg dose) was considerably higher than in dogs but lower than in cats uni.lu. The terminal half-life in rabbits (approximately 0.97 days) was significantly shorter than those observed in both cats and dogs following topical application uni.lu.

Table 4: Pharmacokinetic Parameters of Selamectin in Rabbits (Topical Administration)

| Dose (Topical) | Terminal Half-life (t½) uni.lu | Cmax uni.lu |

| 10 mg/kg | 0.93 days | 91.7 ng/mL |

| 20 mg/kg | 0.97 days | 304.2 ng/mL |

Rat Models: In Sprague-Dawley rats, a single oral dose of selamectin resulted in rapid absorption, with Cmax achieved within 4 hours and a half-life of 10.3 hours nih.gov. Comparative data suggest that Cmax in rats is reached more slowly than in cats but more quickly than in dogs nih.gov.

Ovine and Caprine Models: While specific detailed pharmacokinetic data for selamectin in ovine (sheep) and caprine (goats) models are less extensively documented compared to companion animals, general principles for avermectins apply. These compounds, including selamectin, are known for their extensive distribution into fatty tissues, leading to large volumes of distribution in various species. In pasture animals, avermectins are typically only marginally metabolized and primarily excreted via the faeces.

Influence of Biological and Physiological Factors on Selamectin Pharmacokinetics

The pharmacokinetics of selamectin are influenced by several biological and physiological factors, including species, sex, and body composition.

Species: As detailed in the comparative studies, species is a major determinant of selamectin's pharmacokinetic profile. Differences in absorption rates (particularly transdermal flux), metabolic pathways, and elimination rates contribute to the varied drug concentrations and persistence observed across different animal species nih.govuni.lulabsolu.ca.

Sex: While some studies in cats and dogs indicated no statistically significant sex differences in pharmacokinetic parameters following oral administration uni.lulabsolu.ca, other research suggests a potential sex influence. A study in Beagle dogs following topical application of selamectin demonstrated higher mean maximum plasma concentrations and area under the concentration-time curves in females compared to males, although the mean residence time remained similar between sexes.

Body Composition: Macrocyclic lactones, including selamectin, are characterized by large volumes of distribution and their disposition can be significantly influenced by an animal's body fat composition uni.lu. Differences in body condition or fat content can impact the absorption, distribution, metabolism, and elimination of such lipophilic compounds. This factor can also contribute to variations in drug persistence observed among different species, breeds, and even individual animals uni.lu.

Antiparasitic Efficacy Research of Selamectin

Research on Ectoparasitic Control

Selamectin has been extensively researched for its effectiveness in controlling various ectoparasites.

Flea (Ctenocephalides spp.) Control Efficacy Investigations

Research indicates that selamectin is highly effective in controlling Ctenocephalides felis infestations in both dogs and cats. A study published in Parasites and Vectors demonstrated that topical selamectin maintained over 90% efficacy against C. felis in dogs for up to 30 days after treatment. Initial efficacy was 60.4% at 24 hours and 91.4% at 48 hours post-treatment. For subsequent infestations on days 7, 14, and 21, efficacy remained above 90% within 24 to 48 hours. After a day 28 infestation, selamectin showed 93% efficacy at 24 hours and 95.7% at 48 hours. dvm360.comzoetisus.com

Another series of studies evaluated selamectin's effects on adult, egg, and larval stages of C. felis felis in dogs and cats. Reductions in geometric mean flea counts were greater than 98% in dogs between 24 and 36 hours post-treatment, and between 12 and 24 hours in cats. Selamectin was also highly effective in reducing flea egg hatch (over 92% in cats) and larval development (95% or greater for dogs and cats), as well as the emergence of adult fleas (97.8-100% for dogs, 85.6-100% for cats) for 30 days. researchgate.net

Field studies conducted in Europe involving 418 dogs and 345 cats showed significant reductions in geometric mean flea counts. For dogs, reductions were 92.5%, 90.7%, 98.1%, and 99.1% on days 14, 30, 60, and 90, respectively. For cats, the reductions were 92.8%, 92.7%, 97.7%, and 98.4% on the same respective days. nih.goveuropa.eu

A study involving client-owned dogs and cats in veterinary dermatology clinics found that monthly applications of selamectin resulted in combined flea reductions of 90.6%, 97.0%, and 98.0% on days 30, 60, and 90, respectively, compared to day 0. nih.gov

Table 1: Selamectin Efficacy Against Ctenocephalides felis in Dogs and Cats

| Host | Time Point | Efficacy (%) | Reference |

| Dogs | 24 hours post-treatment | 60.4 | dvm360.comzoetisus.com |

| Dogs | 48 hours post-treatment | 91.4 | dvm360.comzoetisus.com |

| Dogs | Day 7, 14, 21 (24-48h post-infestation) | >90 | dvm360.comzoetisus.com |

| Dogs | Day 28 (24h post-infestation) | 93 | dvm360.comzoetisus.com |

| Dogs | Day 28 (48h post-infestation) | 95.7 | dvm360.comzoetisus.com |

| Dogs | Day 14 (reduction in mean counts) | 92.5 | nih.goveuropa.eu |

| Dogs | Day 30 (reduction in mean counts) | 90.7 | nih.goveuropa.eu |

| Dogs | Day 60 (reduction in mean counts) | 98.1 | nih.goveuropa.eu |

| Dogs | Day 90 (reduction in mean counts) | 99.1 | nih.goveuropa.eu |

| Cats | 12-24 hours post-treatment | >98 | researchgate.net |

| Cats | Day 14 (reduction in mean counts) | 92.8 | nih.goveuropa.eu |

| Cats | Day 30 (reduction in mean counts) | 92.7 | nih.goveuropa.eu |

| Cats | Day 60 (reduction in mean counts) | 97.7 | nih.goveuropa.eu |

| Cats | Day 90 (reduction in mean counts) | 98.4 | nih.goveuropa.eu |

| Cats | Egg hatch reduction | >92 | researchgate.net |

| Cats | Larval development reduction | ≥95 | researchgate.net |

| Cats | Adult emergence reduction | 85.6-100 | researchgate.net |

Tick (Ixodidae, Argasidae) Infestation Research

Selamectin has demonstrated efficacy against various tick species. Seven controlled studies investigated its efficacy against weekly infestations of Rhipicephalus sanguineus and Dermacentor variabilis in dogs. Weekly and bi-weekly treatments with selamectin resulted in over 89% efficacy against R. sanguineus throughout the study periods, achieving 100% efficacy from 21 days after the first dose. D. variabilis was also well-controlled by bi-weekly treatment, with over 96% efficacy from 21 days after the first treatment until the study's end. In five out of six studies involving monthly treatments, reductions in R. sanguineus and D. variabilis counts ranged from 90% to 100% in the second and third months after treatment began. nih.gov

Table 2: Selamectin Efficacy Against Ticks

| Parasite Species | Host | Treatment Regimen | Efficacy (%) | Time Point | Reference |

| Rhipicephalus sanguineus | Dogs | Weekly/Bi-weekly | >89 (overall), 100 (from Day 21) | Throughout study | nih.gov |

| Dermacentor variabilis | Dogs | Bi-weekly | >96 (from Day 21) | Throughout study | nih.gov |

| Rhipicephalus sanguineus | Dogs | Monthly | 90-100 | 2nd & 3rd month | nih.gov |

| Dermacentor variabilis | Dogs | Monthly | 90-100 | 2nd & 3rd month | nih.gov |

| Ticks (various species) | Cats | Selamectin/Sarolaner (B610696) combination | 96.7 | Day 14 | nih.gov |

| Ticks (various species) | Cats | Selamectin/Sarolaner combination | 92.6 | Day 30 | nih.gov |

| Ticks (various species) | Cats | Selamectin/Sarolaner combination | 98.8 | Day 60 | nih.gov |

| Ticks (various species) | Cats | Selamectin/Sarolaner combination | 99.5 | Day 90 | nih.gov |

Mite (Acarina) Eradication Studies

Selamectin has shown significant efficacy in eradicating various mite infestations. It has been demonstrated to be highly effective against Sarcoptes scabiei infestations in dogs, with efficacy rates reported at over 95% and 100% on day 60. unair.ac.id Complete elimination of Otodectes cynotis (ear mites) in dogs was observed in 100% of cases on day 60. todaysveterinarypractice.comunair.ac.id

For Trixacarus caviae mites in guinea pigs, a single topical dose of selamectin was successful in elimination. todaysveterinarypractice.com In rabbits infested with Cheyletiella mites, a single dose of selamectin resulted in all rabbits being mite-free at the end of 5 weeks. todaysveterinarypractice.com A study on Neotrombicula autumnalis (harvest mite) infestations in cats found that a single topical administration of selamectin resulted in subsided clinical signs and 100% mite mortality by day 2, with no recurrence observed at follow-up. researchgate.net

Research on mouse fur mites (Myocoptes musculinus) indicated that while no adult mites were found one month after selamectin treatment, egg casings persisted for up to six months, suggesting a need for further evaluation or repeated treatments for complete eradication in some cases. nih.gov

Table 3: Selamectin Efficacy Against Mites

| Mite Species | Host | Efficacy (%) | Time Point | Reference |

| Sarcoptes scabiei | Dogs | >95, 100 | Day 60 | unair.ac.id |

| Otodectes cynotis | Dogs | 100 | Day 60 | todaysveterinarypractice.comunair.ac.id |

| Trixacarus caviae | Guinea Pigs | Successful elimination | Single dose | todaysveterinarypractice.com |

| Cheyletiella spp. | Rabbits | 100 | 5 weeks | todaysveterinarypractice.com |

| Neotrombicula autumnalis | Cats | 100 | Day 2 | researchgate.net |

| Myocoptes musculinus | Mice | No adult mites found | 1 month | nih.gov |

Louse (Phthiraptera) Infestation Research

Selamectin has demonstrated 100% efficacy in killing biting lice on both dogs and cats. Studies evaluated its effectiveness against naturally acquired Trichodectes canis infestations on dogs and Felicola subrostratus infestations on cats. A single topical administration of selamectin resulted in significantly lower louse counts on treated animals compared to pre-treatment counts and placebo groups throughout the 42-day assessment period. nih.govresearchgate.net Earlier research also showed high efficacy rates between 94% and 100% in eliminating lice, with 92.1%, 99.0%, and 99.8% of lice eliminated on days 30, 60, and 90, respectively. unair.ac.id

Table 4: Selamectin Efficacy Against Lice

| Louse Species | Host | Efficacy (%) | Time Point | Reference |

| Trichodectes canis | Dogs | 100 | Throughout 42-day assessment | nih.govresearchgate.net |

| Felicola subrostratus | Cats | 100 | Throughout 42-day assessment | nih.govresearchgate.net |

| Lice (general) | Dogs/Cats | 94-100 | General | unair.ac.id |

| Lice (general) | Dogs/Cats | 92.1 | Day 30 | unair.ac.id |

| Lice (general) | Dogs/Cats | 99.0 | Day 60 | unair.ac.id |

| Lice (general) | Dogs/Cats | 99.8 | Day 90 | unair.ac.id |

Research on Endoparasitic Control

Selamectin is also effective in the control and prevention of certain endoparasites.

Heartworm (Dirofilaria immitis) Prevention and Treatment Research

Selamectin has been shown to be highly effective in the prevention of heartworm disease caused by Dirofilaria immitis. In field trials conducted in heartworm-endemic areas, monthly administration of selamectin achieved a 100% heartworm prevention rate in dogs, with all treated dogs testing negative for microfilariae and adult heartworm antigen on days 180 and 300. cabidigitallibrary.orgnih.gov A study in Brazil confirmed 100% efficacy for D. immitis prevention in dogs receiving monthly treatments for 36 months in a high-risk area. nih.govnih.gov

For cats, research indicates that administering selamectin prior to heartworm infection prevented heartworm-associated lung damage, with the lungs of pre-treated cats showing no difference from uninfected control groups. zoetisus.com An experimental combination of selamectin (6 mg/kg) plus sarolaner (2 mg/kg) was 100% efficacious in preventing the development of a macrocyclic lactone-resistant strain of D. immitis (ZoeMO) in cats when administered as three consecutive monthly treatments. A single dose was highly, but incompletely, effective (93.5% efficacy). nih.gov

While primarily known for prevention, some studies have also touched upon its effects on existing heartworm burdens. Eighteen monthly doses of topical selamectin showed moderate efficacy (36.4%) against adult heartworms, with many surviving worms appearing abnormal. cabidigitallibrary.org

Table 5: Selamectin Efficacy Against Dirofilaria immitis

| Target | Host | Efficacy (%) | Time Point / Context | Reference |

| Prevention | Dogs | 100 | Monthly treatment, 180 and 300 days | cabidigitallibrary.orgnih.gov |

| Prevention | Dogs | 100 | Monthly treatment for 36 months in high-risk area | nih.govnih.gov |

| Prevention | Cats | Prevented lung damage | Administered prior to infection | zoetisus.com |

| Prevention | Cats | 100 | Three monthly treatments against ML-resistant strain | nih.gov |

| Treatment (adult worms) | Dogs | 36.4 | 18 monthly doses | cabidigitallibrary.org |

Efficacy in Diverse Animal Models and Specialized Research Applications

Research in Exotic and Avian Species

Research has demonstrated selamectin's efficacy against a range of parasites in exotic and avian species, often through off-label use. Its topical formulation is particularly advantageous for easily stressed animals. jarvm.comtodaysveterinarypractice.comresearchgate.netdvm360.com

Rabbits: Selamectin has shown significant efficacy in rabbits against various mites and fleas. A study involving 23 Cheyletiella-infested rabbits treated with a single topical application of selamectin at 12 mg/kg resulted in all rabbits being mite-free after 5 weeks, with resolved scaling and pruritus. todaysveterinarypractice.comnih.gov For Psoroptes cuniculi ear mite infestations, topical selamectin at doses of 6 mg/kg or 18 mg/kg completely eliminated mites from naturally infested rabbits within 7 to 56 days. nih.govfao.orgavma.org Another study on flea-infested New Zealand white rabbits indicated that selamectin at 20 mg/kg applied every 7 days was efficacious for treating flea infestations. todaysveterinarypractice.comresearchgate.netk-state.eduavma.org

Guinea Pigs: In guinea pigs, selamectin has proven effective against the skin mite Trixacarus caviae, a common cause of intense pruritus. A clinical trial comparing a single topical dose of selamectin (15 mg/kg) with subcutaneous ivermectin found both treatments successful in eliminating T. caviae mites, with selamectin offering the convenience of a single topical application. todaysveterinarypractice.comavma.org Mites were absent in skin scrapings from all selamectin-treated guinea pigs by day 30. avma.org Selamectin has also shown efficacy against Chirodiscoides caviae in guinea pigs, with good results achieved after two applications of 12 mg/kg body weight with a two-week interval. jarvm.com

Ferrets: Selamectin is effective against Ctenocephalides felis (fleas), Otodectes cynotis (ear mites), and Dirofilaria immitis (heartworm) in ferrets. jarvm.comreddit.comcabidigitallibrary.org Studies have shown selamectin to be 99.5% effective in preventing heartworm infection at 6 mg/kg and 100% effective at 18 mg/kg body weight. reddit.com

Rats and Mice: Selamectin has demonstrated efficacy against various mites and lice in rats and mice. This includes Ornithonyssus bacoti (tropical rat mites) in mice and rats, Polyplax serrata and Polyplax spinulosa (lice) in rats and mice, and fur mites. jarvm.comresearchgate.net In a clinical trial, mice infested with M. musculi and M. musculinus showed 98.8% efficacy for the 12 mg/kg group and 89.9% for the 24 mg/kg group 30 days after the first treatment, with both treatments achieving 100% efficacy by day 90. jarvm.com Selamectin has also been shown to eliminate pinworm (Syphacia muris) infections in rats through oral administration. researchgate.netresearchgate.net

Hedgehogs: For hedgehogs, selamectin has been reported as a successful treatment for fleas (Archaeopsylla erinacei, Ceratophyllus gallinae, and C. felis) and demodecosis (Demodex erinacei). jarvm.comresearchgate.net

Birds: Selamectin is an efficient antiparasitic drug for domestic and wild bird species, suitable for widespread and safe use. vetdergikafkas.orgresearchgate.net It has been used to treat chewing lice in birds. jarvm.comcabidigitallibrary.org In canaries infested with Dermanyssus gallinae (red mites), topical selamectin at a 20 mg/kg dose showed an efficacy of 80.0% in reducing mite populations. vetdergikafkas.orgresearchgate.netresearchgate.net A case report described a heavily infested buzzard being freed of non-speciated lice within three days after a single 15 mg dose of selamectin. jarvm.com

Table 1: Efficacy of Selamectin in Exotic and Avian Species

| Animal Species | Parasite(s) Targeted | Efficacy Findings | Source |

| Rabbits | Cheyletiella spp. | 100% mite-free at 5 weeks (single 12 mg/kg topical application). todaysveterinarypractice.comnih.gov | todaysveterinarypractice.comnih.gov |

| Psoroptes cuniculi | Complete elimination of mites (6 mg/kg or 18 mg/kg topical application). nih.govfao.orgavma.org | nih.govfao.orgavma.org | |

| Fleas | Efficacious at 20 mg/kg every 7 days. todaysveterinarypractice.comresearchgate.netk-state.eduavma.org | todaysveterinarypractice.comresearchgate.netk-state.eduavma.org | |

| Guinea Pigs | Trixacarus caviae | Mites absent by day 30 (single 15 mg/kg topical application). todaysveterinarypractice.comavma.org | todaysveterinarypractice.comavma.org |

| Chirodiscoides caviae | Good results with two 12 mg/kg applications. jarvm.com | jarvm.com | |

| Ferrets | Ctenocephalides felis, Otodectes cynotis, Dirofilaria immitis | Effective against these parasites. jarvm.comreddit.comcabidigitallibrary.org 99.5-100% effective against heartworm. reddit.com | jarvm.comreddit.comcabidigitallibrary.org |

| Rats & Mice | M. musculi, M. musculinus | 98.8% (12 mg/kg) and 89.9% (24 mg/kg) efficacy at 30 days; 100% by day 90. jarvm.com | jarvm.com |

| Ornithonyssus bacoti, Polyplax spp., fur mites | Effective. jarvm.comresearchgate.net | jarvm.comresearchgate.net | |

| Syphacia muris | Elimination of pinworm infections (oral administration). researchgate.netresearchgate.net | researchgate.netresearchgate.net | |

| Hedgehogs | Fleas, Demodex erinacei | Successful treatment. jarvm.comresearchgate.net | jarvm.comresearchgate.net |

| Birds | Chewing lice | Effective. jarvm.comcabidigitallibrary.org | jarvm.comcabidigitallibrary.org |

| Dermanyssus gallinae (Canaries) | 80.0% efficacy in reducing mite populations (20 mg/kg topical). vetdergikafkas.orgresearchgate.netresearchgate.net | vetdergikafkas.orgresearchgate.netresearchgate.net |

Investigations in Production Animals (e.g., Sheep, Goats)

While selamectin is primarily used in companion animals, its efficacy in production animals like sheep and goats has been investigated, particularly concerning its pharmacokinetic profile. Macrocyclic lactones, including selamectin, are widely used in animals to treat parasitic diseases due to their broad spectrum. fusabil.orgparasitipedia.net

Sheep and Goats: A study investigating the pharmacokinetic values of topically administered selamectin at a dose of 6 mg/kg in sheep and goats found that mean plasma concentration, Cmax, and AUC values were higher in sheep compared to goats. fusabil.org This suggests differences in absorption or metabolism between these species, which could influence efficacy. While the study focused on pharmacokinetics, it underscores the potential for selamectin in controlling parasitic diseases in these animals, though further studies are needed to establish optimal dosages and efficacy specifically for various parasitic infestations in production animals. fusabil.org

Table 2: Pharmacokinetic Comparison of Selamectin in Sheep and Goats (6 mg/kg topical dose)

| Parameter | Sheep (Mean ± SD) | Goats (Mean ± SD) | Significance (P-value) | Source |

| Cmax (ng/mL) | Higher in sheep | Lower in goats | < 0.05 | fusabil.org |

| AUC (ng·d/mL) | Higher in sheep | Lower in goats | < 0.05 | fusabil.org |

| MRT (days) | No significant difference | No significant difference | > 0.05 | fusabil.org |

| Tmax (days) | No significant difference | No significant difference | > 0.05 | fusabil.org |

Antimicrobial and Drug Repurposing Research for Selamectin

Investigations into Anti-Mycobacterial Activity

Research has demonstrated selamectin's efficacy against important mycobacterial species, including those responsible for Buruli ulcer and tuberculosis.

A comprehensive analysis of anti-parasitic macrocyclic lactones for Buruli ulcer (BU) therapy revealed that selamectin is among the most active drugs against Mycobacterium ulcerans clinical isolates. Its minimal inhibitory concentration (MIC) values ranged from 2 to 4 μg/mL. In contrast, other clinically used avermectins like ivermectin and moxidectin (B1677422) showed no significant activity (MIC > 32 μg/mL) nih.govplos.org.

Time-kill kinetic assays further demonstrated the bactericidal activity of selamectin against M. ulcerans. In vitro pharmacodynamic studies indicated exposure-dependent activity, where a bactericidal effect (a 4-log CFU/mL reduction, representing 99.99% killing) was observed with AUC/MIC ratios between 10 and 15 after seven days of exposure. These findings suggest selamectin's potential as a promising macrocyclic lactone for BU treatment plos.orgresearchgate.net.

Table 1: Activity of Macrocyclic Lactones Against Mycobacterium ulcerans

| Compound | MIC Range (M. ulcerans) | Activity |

| Selamectin | 2–4 μg/mL | Active |

| Milbemycin Oxime | 2–8 μg/mL | Active |

| Ivermectin | >32 μg/mL | No significant activity |

| Moxidectin | >32 μg/mL | No significant activity |

Selamectin has been found to be effective against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant clinical strains researchgate.netresearchgate.net. The anti-mycobacterial mode of action of avermectins, including selamectin, is an ongoing area of research researchgate.netmdpi.comnih.govresearchgate.net.

Studies employing Mycobacterium smegmatis as a surrogate model for M. tuberculosis have explored the emergence of resistance to selamectin. It was found that the generation of resistance to selamectin is unlikely, and the complete integrity of the mycobacterial cell envelope is crucial for selamectin resistance researchgate.netnih.govasm.org. Mutations leading to decreased susceptibility were observed in genes such as mps1 and mmpL11. Furthermore, the susceptibility to selamectin in resistant mutants could be restored by subinhibitory concentrations of ethambutol (B1671381), and the selection of ethambutol resistance in selamectin-resistant mutants led to a reversion of selamectin susceptibility. These observations suggest that mutations in embB, which impact cell wall integrity, are a prerequisite for selamectin resistance, indicating that selamectin's target is not cytosolic researchgate.netnih.govasm.org.

Investigations have identified the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme as a potential target for avermectins in mycobacteria, with selamectin serving as a model avermectin (B7782182) mdpi.comnih.govresearchgate.net. DprE1 is an essential enzyme involved in the synthesis of mycobacterial arabinogalactan, a crucial component of the mycobacterial cell wall, and is considered a well-established antitubercular drug target mdpi.comnih.govresearchgate.net.

Biochemical assays against the purified Mycobacterium smegmatis DprE1 recombinant enzyme confirmed that selamectin significantly inhibits its activity, with an IC of 2.6 ± 1.1 µM mdpi.com. Docking studies predicted a binding site within a loop of the DprE1 enzyme that includes the Leu275 residue (corresponding to Leu282 in M. smegmatis) mdpi.comnih.govresearchgate.netresearchgate.net. The interaction is primarily driven by hydrophobic forces mdpi.com. While in vitro interactions between selamectin and DprE1 have been confirmed, metabolic labeling studies did not consistently reveal the expected lipid profile changes associated with DprE1 inhibition in whole cells, suggesting that selamectin might be a multi-target anti-mycobacterial compound mdpi.comnih.govresearchgate.netnih.govresearchgate.net.

Table 2: Inhibition of Purified M. smegmatis DprE1 by Selamectin

| Compound | IC (µM) |

| Selamectin | 2.6 ± 1.1 |

Research on Anti-Bacterial Properties

Beyond mycobacteria, selamectin's antimicrobial potential extends to other bacterial pathogens, notably Staphylococcus aureus.

Selamectin has demonstrated significant antibacterial activity against Gram-positive strains, completely inhibiting bacterial growth at 6.3 μg/mL concentrations against reference strains, while showing no activity against Gram-negative strains up to 50 μg/mL mdpi.comresearchgate.net. Further studies focused on Staphylococcus aureus (S. aureus), a relevant community and hospital pathogen, including clinical isolates with diverse antibiotic resistance profiles and a biofilm-producing reference strain mdpi.comresearchgate.netdntb.gov.ua.

Mean MIC values of 6.2 μg/mL were reported for most tested S. aureus strains, with a slightly higher value of 9.9 μg/mL for a macrolide-resistant isolate with constitutive macrolide-lincosamide-streptogramin B resistance phenotype mdpi.comresearchgate.net. Scanning Electron Microscopy (SEM) revealed that exposure to selamectin caused notable cell surface alterations in S. aureus mdpi.comresearchgate.net.

Selamectin also exhibited a synergistic effect with ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA), indicated by a fractional inhibitory concentration (FIC) value of 0.5 mdpi.comresearchgate.net. Furthermore, selamectin reduced intracellular bacterial load by 81.3% at its MIC concentration mdpi.comresearchgate.net. Its effect on preformed biofilms was dose-dependent, with minimal biofilm eradication concentrations inducing a 50% eradication (MBEC) at 5.89 μg/mL mdpi.comresearchgate.net. These findings suggest selamectin's potential for treating S. aureus infections, including those contributing to hospital-acquired infections mdpi.comresearchgate.netnih.govukaazpublications.com.

Table 3: Activity of Selamectin Against Staphylococcus aureus

| Strain Type | MIC (μg/mL) | MBEC (μg/mL) | Intracellular Bacterial Load Reduction (at MIC) | Synergistic Effect with Ampicillin (FIC) |

| Reference Gram-positive strains | 6.3 | N/A | N/A | N/A |

| S. aureus clinical isolates (general) | 6.2 | N/A | 81.3% | N/A |

| S. aureus macrolide-resistant isolate | 9.9 | N/A | N/A | N/A |

| S. aureus preformed biofilm | N/A | 5.89 | N/A | N/A |

| Methicillin-resistant S. aureus (MRSA) | N/A | N/A | N/A | 0.5 |

While extensive in silico molecular docking and binding affinity studies for selamectin specifically targeting bacterial 23S rRNA were not directly identified in the provided search results, the principle of in silico methods is widely applied in drug discovery to predict interactions between compounds and molecular targets mdpi.comnih.govjpionline.org. These computational approaches provide insights into binding affinities and potential mechanisms of action.

For selamectin, in silico docking studies have been performed to understand its interaction with the mycobacterial DprE1 enzyme. These studies predicted a binding site involving the Leu275 residue, highlighting hydrophobic interactions as key to its binding mdpi.comnih.govresearchgate.netresearchgate.net. While this specifically relates to mycobacterial targets, it exemplifies the application of in silico methods in elucidating selamectin's molecular interactions with bacterial enzymes. Further in silico investigations could explore potential binding to other bacterial targets, including ribosomal components like 23S rRNA, to fully characterize its broad-spectrum antimicrobial mechanisms.

Synergistic Effects with Conventional Antibiotics in Antimicrobial Research

The emergence of multidrug-resistant bacterial strains necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs and the investigation of synergistic drug combinations nih.gov. Recent research has explored the potential of selamectin, an avermectin anthelmintic, in combating bacterial infections, particularly its synergistic interactions with conventional antibiotics nih.govresearchgate.net.

Detailed research findings indicate that selamectin exhibits promising antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that selamectin completely inhibits bacterial growth of reference Gram-positive strains at concentrations of 6.3 µg/mL. However, no antibacterial activity was observed against Gram-negative strains even at concentrations up to 50 µg/mL nih.govresearchgate.netnih.gov. Further investigations focused on Staphylococcus aureus (S. aureus), a significant community and hospital pathogen, utilizing clinical isolates with diverse antibiotic resistance profiles nih.govresearchgate.netnih.gov. The mean MIC90 (Minimum Inhibitory Concentration for 90% of isolates) for all tested S. aureus strains was reported as 6.2 µg/mL, with a slightly higher MIC90 of 9.9 µg/mL for macrolide-resistant isolates exhibiting constitutive macrolide-lincosamide-streptogramin B resistance phenotype nih.govresearchgate.netnih.gov. Microscopic analysis, specifically Scanning Electron Microscopy (SEM), revealed that exposure to selamectin induced notable alterations to the bacterial cell surface nih.govresearchgate.netnih.gov.

A significant finding in antimicrobial research involving selamectin is its synergistic effect when combined with conventional antibiotics. A checkerboard assay was employed to evaluate the synergistic potential between selamectin and ampicillin against a methicillin-resistant S. aureus (MRSA) strain (designated CI5) nih.gov. The Fractional Inhibitory Concentration Index (FICI) value, a metric used to quantify the interaction between two antimicrobial agents, was calculated for this combination nih.govresearchgate.net. An FICI value of 0.5 was observed for the selamectin/ampicillin combination, which is indicative of a synergistic interaction nih.govresearchgate.net. This synergy led to a substantial reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin. Specifically, a 3.1 µg/mL dose of selamectin was found to reduce the MIC of ampicillin (originally 125 µg/mL) by 125 times against the CI5 MRSA strain nih.gov. These findings highlight selamectin's potential to enhance the efficacy of established antibiotics, particularly against resistant bacterial pathogens nih.gov.

The following table summarizes key research findings regarding the synergistic activity of selamectin with ampicillin:

| Combination (Drug 1 + Drug 2) | Target Strain | FICI Value | Effect | Impact on Conventional Antibiotic MIC |

| Selamectin + Ampicillin | MRSA (CI5) | 0.5 | Synergy | Reduced ampicillin MIC (125 µg/mL) by 125 times with 3.1 µg/mL selamectin nih.gov |

Advanced Molecular and Cellular Research of Selamectin

Studies on Tubulin and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target in cancer therapy. nih.gov Research has indicated that avermectin (B7782182) compounds, including selamectin, may act as microtubule-targeting agents. mdpi.com

Molecular docking studies have elucidated the interaction between selamectin and β-tubulin. These in silico analyses demonstrate that selamectin binds to the Taxol-binding site on the β-tubulin subunit. This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues at the binding site. The ability of selamectin to occupy the same pocket as Taxol, a well-known microtubule-stabilizing agent, suggests a similar mechanism of action.

A comparative molecular docking study analyzed the binding affinities of several avermectin compounds to the Taxol-binding site. The results, detailed in the table below, indicate that selamectin exhibits a strong binding affinity, comparable to other compounds in its class and suggesting a potent interaction with β-tubulin.

Table 1: Molecular Docking Results for Avermectin Compounds with β-Tubulin

| Compound | Binding Affinity (Kcal/mol) |

|---|---|

| Selamectin | -9.1 |

| Ivermectin B1a | -18.0 |

| Doramectin | -8.9 |

| Milbemycin oxime | -8.8 |

| Eprinomectin | -8.6 |

| Moxidectin (B1677422) | -8.6 |

Data sourced from a molecular docking study investigating the interaction of Avermectin family compounds with tubulin protein.

The stability of microtubules is crucial for the formation of the mitotic spindle during cell division. mdpi.com By binding to β-tubulin and potentially stabilizing microtubules, selamectin can disrupt the delicate balance of microtubule dynamics. This interference can lead to a halt in the cell cycle, specifically at the G2/M phase, a phenomenon known as mitotic arrest. mdpi.com

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. mdpi.comfrontiersin.org The inability of the cancer cell to complete mitosis due to stabilized microtubules initiates cellular signaling cascades that culminate in apoptosis. This mechanism is a cornerstone of the therapeutic action of many microtubule-targeting anticancer drugs. mdpi.com Studies on the related compound ivermectin have shown it can induce cell cycle arrest and apoptosis in various cancer cell lines, lending further support to the potential of selamectin as a subject of interest in cancer research. nih.govnih.govresearchgate.net The suggested mechanism, therefore, positions selamectin and other avermectins as candidates for further investigation into tubulin-targeting cancer therapies.

Epigenetic Regulation and Transcriptional Modulations

Beyond its effects on the cytoskeleton, selamectin has been identified as a modulator of epigenetic mechanisms that control gene expression. This activity centers on its ability to interfere with the function of the Sin3A corepressor complex.

Selamectin has been identified as a small molecule inhibitor (SMI) that interferes with the function of the Sin3A scaffolding protein. aacrjournals.org Specifically, it targets the Paired Amphipathic domain 2 (PAH2) of Sin3A. This domain is crucial for mediating the protein-protein interactions between Sin3A and various transcription factors that contain a Sin3-interacting domain (SID). By acting as a "SID decoy," selamectin disrupts the assembly of the Sin3A repressor complex. aacrjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed that ivermectin, which shares a binding site with selamectin, directly interacts with the PAH2 domain, validating this mechanism of action. aacrjournals.org

The disruption of the Sin3A complex by selamectin leads to significant changes in gene expression. The Sin3A complex is typically involved in transcriptional repression, and its inhibition can lead to the re-expression of silenced genes. Research has shown that treatment with selamectin can induce the re-expression of key genes such as CDH1 (encoding E-cadherin) and ESR1 (encoding Estrogen Receptor Alpha or ERα). aacrjournals.orgresearchgate.net The re-expression of these genes is significant in the context of cancer, particularly in triple-negative breast cancer (TNBC), where the loss of ERα expression is a defining feature and a cause of resistance to endocrine therapies. aacrjournals.org Restoring ERα expression could potentially re-sensitize resistant cancer cells to treatments like tamoxifen. aacrjournals.orgresearchgate.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Emerging research indicates that selamectin may play a role in overcoming this resistance. Studies have shown that selamectin can alleviate multidrug resistance in cancer cell lines, such as the MCF7/ADR breast cancer cell model. aacrjournals.org It has been observed to enhance the cytotoxic effects of conventional chemotherapy drugs, including doxorubicin (B1662922) and paclitaxel. aacrjournals.org

Furthermore, in models of uveal melanoma, selamectin was found to increase the sensitivity of cancer cells to cisplatin (B142131). nih.gov This effect was achieved by downregulating the expression of cisplatin resistance-associated genes (including PDGFRB, DUSP1, MAST1, and IL11) and inhibiting autophagy, a cellular process that can promote survival in cancer cells under stress. nih.gov These findings suggest that selamectin could be investigated as a potential chemosensitizer to be used in combination with existing anticancer agents. nih.govnih.gov

Table 2: Summary of Selamectin's Molecular Interactions and Cellular Effects in Cancer Research

| Area of Study | Target/Mechanism | Key Findings | Potential Implication |

|---|---|---|---|

| Microtubule Dynamics | Binds to Taxol-binding site on β-tubulin. | Disrupts microtubule polymerization/depolymerization balance. | Induction of mitotic arrest and apoptosis. |

| Epigenetic Regulation | Acts as a small molecule inhibitor of the Sin3A-PAH2 interaction. | Disrupts the Sin3A transcriptional repressor complex. | Epigenetic reprogramming of cancer cells. |

| Gene Expression | Induces re-expression of silenced genes. | Upregulates CDH1 and ESR1 expression. | Restoration of sensitivity to endocrine therapy. |

| Multidrug Resistance | Downregulates resistance-associated genes and inhibits autophagy. | Enhances cytotoxicity of doxorubicin, paclitaxel, and cisplatin. | Reversal of chemoresistance in cancer cells. |

Parasiticide Resistance and Drug Interaction Studies Involving Selamectin

Pharmacogenetic Considerations and P-Glycoprotein Research

Implications for Drug Transport Across Biological Barriers and Systemic Exposure

Selamectin's distribution and systemic exposure are significantly influenced by drug transporters, particularly P-glycoprotein (P-gp). P-gp, an ATP-binding cassette (ABC) transporter encoded by the multi-drug resistance gene (MDR1), plays a crucial role in limiting the absorption and promoting the excretion of various drugs medchemexpress.comresearchgate.netcollielife.comuu.nl. This efflux pump is strategically located in key biological barriers, including the intestinal epithelium, liver, kidney, and the blood-brain barrier, where it actively transports xenobiotics out of cells medchemexpress.comcollielife.comuu.nlamazonaws.com.

Research has demonstrated that selamectin is both a substrate and a potent inhibitor of human and canine P-gp medchemexpress.comresearchgate.netnih.govresearchgate.netresearchgate.net. Studies utilizing human intestinal epithelial cell monolayers (Caco-2) and canine peripheral blood lymphocytes (PBL) have confirmed this dual activity. For instance, selamectin exhibited a potent P-gp inhibitory effect with an IC50 value of 0.1 µM, comparable to that of ivermectin, while moxidectin (B1677422) was a weaker inhibitor researchgate.netnih.govresearchgate.net. As a P-gp substrate, selamectin showed a secretory-to-absorptive ratio of 4.7 in Caco-2 monolayers, indicating its active efflux by the transporter researchgate.netnih.gov.

Table 1: P-glycoprotein Substrate and Inhibitory Characteristics of Macrocyclic Lactones

| Compound | P-gp Inhibition (IC50, µM) researchgate.netnih.govresearchgate.net | Secretory/Absorptive Ratio (Caco-2) researchgate.netnih.gov |

| Selamectin | 0.1 | 4.7 |

| Ivermectin | 0.1 | 7.5 |

| Moxidectin | 10 | 2.6 |

The role of P-gp in restricting brain penetration is particularly relevant. In dogs with a homozygous MDR1 mutation, P-gp dysfunction leads to increased susceptibility to neurotoxicosis from certain drugs due to their accumulation in the brain collielife.comamazonaws.comvcahospitals.comvin.comnih.govresearchgate.net. While selamectin is a P-gp substrate, studies in mdr1a,b(-/-) knockout mice revealed that its brain accumulation in the absence of P-gp is significantly less (5-10 times) compared to ivermectin (36-60 times) nih.govresearchgate.net. This differential transport by P-gp contributes to selamectin's broader margin of safety in MDR1 mutant dogs nih.govresearchgate.net.

Table 2: Brain Accumulation Ratios in P-glycoprotein Deficient Mice

| Compound | Brain Accumulation Ratio (mdr1a,b(-/-) vs. Wild-type) nih.govresearchgate.net |

| Selamectin | 5-10 times |

| Ivermectin | 36-60 times |

Following topical administration, selamectin is absorbed through the skin and hair follicles, distributing systemically and exhibiting slow elimination from plasma, maintaining detectable concentrations for up to 30 days wikipedia.orgeuropa.eu. Pharmacokinetic studies highlight species-specific differences in selamectin's systemic exposure. Cats generally show higher bioavailability after topical administration (74%) compared to dogs (4.4%), and a slower elimination rate (longer half-life) nih.gov. Oral administration results in bioavailabilities of 109% in cats and 62% in dogs nih.gov.

Table 3: Selamectin Pharmacokinetic Parameters in Cats and Dogs

| Species | Administration Route | Cmax (ng/mL) (Mean ± SD) nih.gov | Tmax (h) (Mean ± SD) nih.gov | Bioavailability (%) nih.gov |

| Cats | Topical | 5513 ± 2173 | 15 ± 12 | 74 |

| Dogs | Topical | 86.5 ± 34.0 | 72 ± 48 | 4.4 |

| Cats | Oral | 11929 ± 5922 | 7 ± 6 | 109 |

| Dogs | Oral | 7630 ± 3140 | 8 ± 5 | 62 |

Pharmacodynamic and Pharmacokinetic Drug Interactions of Selamectin

Interactions with Other Antiparasitic Agents (e.g., Synergistic Combinations with Sarolaner)

Selamectin is frequently formulated in combination with other antiparasitic agents to broaden its spectrum of activity. A notable example is its combination with sarolaner (B610696), an isoxazoline-class ectoparasiticide, found in products such as Revolution Plus and Stronghold Plus europa.euwikipedia.orgprairieanimalhospital.competmd.comwebmd.com. While selamectin targets glutamate-gated chloride channels, sarolaner acts by blocking the normal movement of chloride ions in and out of nerve cells, particularly those associated with gamma-aminobutyric acid (GABA) and glutamate, leading to uncontrolled nervous system activity, paralysis, and death of parasites europa.eupetmd.com.

The combined use of selamectin and sarolaner demonstrates high efficacy against a range of parasites. Clinical studies have shown significant reductions in flea and tick infestations:

Table 4: Efficacy of Selamectin + Sarolaner Combination in Cats

| Target Parasite/Condition | Study Location | Efficacy (% Reduction/Control) | Time Point | Source |

| Flea counts | Europe | 99.4% reduction | Day 90 | mdpi.com |

| Ctenocephalides felis | Europe | 99.8% reduction | Day 90 | mdpi.com |

| Flea Allergy Dermatitis (FAD) clinical signs | Europe | 86.7-100% reduction | N/A | mdpi.com |

| Haemaphysalis longicornis ticks | Japan | 97.5% (Day 14), 97.7% (Day 30) | Days 14, 30 | mdpi.com |

| Cat fleas | Australia | 98% (Day 30), 100% (Day 60), 100% (Day 90) | Days 30, 60, 90 | mdpi.com |

This combination also prevents feline heartworm (Dirofilaria immitis) mdpi.com. The combined action of these two compounds provides comprehensive parasitic control, suggesting a complementary pharmacodynamic effect rather than a direct pharmacokinetic synergy in terms of altered drug disposition.

Interactions with Other Veterinary Medicinal Products Affecting Metabolism or Transport

Selamectin's interaction profile with other veterinary medicinal products is largely influenced by its role as a P-gp substrate and inhibitor. P-gp dysfunction, particularly due to the MDR1/ABCB1 genetic mutation prevalent in certain dog breeds (e.g., collies), can significantly increase an animal's sensitivity to drugs transported by P-gp collielife.comamazonaws.comvcahospitals.comvin.com. In such cases, selamectin may lead to issues if administered more frequently than once a month vin.com.

Several medications require caution when co-administered with selamectin in dogs with the MDR1/ABCB1 genetic mutation, as they can either inhibit P-gp or are themselves P-gp substrates, potentially leading to increased systemic exposure of selamectin or the co-administered drug:

Table 5: Veterinary Medicinal Products Requiring Caution with Selamectin in MDR1-Mutated Dogs

| Drug Category/Type | Examples of Interacting Drugs medchemexpress.comresearchgate.netcollielife.comnih.govvcahospitals.comvin.comelmavets.com | Mechanism/Reason for Interaction |

| Immunosuppressants | Cyclosporine | P-gp substrate/inhibitor |

| Calcium Channel Blockers | Diltiazem, Verapamil | P-gp inhibitor |

| Macrolide Antibiotics | Erythromycin, Clarithromycin | Affects metabolism/P-gp |

| Antifungals | Itraconazole, Ketoconazole | Affects metabolism/P-gp |

| Diuretics | Spironolactone | P-gp substrate/inhibitor |

| Other | Amiodarone, Quinidine, Tamoxifen | P-gp substrate/inhibitor |

While extensive field testing of selamectin and sarolaner combination products has generally reported no interactions with routinely used veterinary medicinal products defra.gov.ukeuropa.eu, the specific P-gp mediated interactions of selamectin remain a critical consideration, particularly in genetically predisposed animals.

The primary route of selamectin elimination in cats is through feces, with metabolic clearance also contributing to its removal from the body nih.govdefra.gov.uk. Sarolaner is primarily eliminated via biliary excretion, with metabolic processes also playing a role defra.gov.uk. The prolonged plasma persistence and slow elimination of selamectin indicate that it does not undergo extensive metabolism europa.eu.

Future Research Directions and Translational Perspectives for Selamectin

Development of Novel Formulations and Delivery Systems for Optimized Research Outcomes

Future research is focused on creating novel formulations of selamectin to improve its pharmacokinetic and pharmacodynamic properties. A significant development in this area is the creation of a topical formulation that combines selamectin with sarolaner (B610696). nih.gov This combination product provides a broader spectrum of activity against various ectoparasites and endoparasites in cats. nih.gov Studies have demonstrated that a single topical application of this combination is 100% effective in preventing the development of Dirofilaria immitis in cats. nih.gov

Beyond combination therapies, research into advanced delivery systems, analogous to those being developed for other avermectins like ivermectin, holds promise for selamectin. nbinno.comnih.gov These innovative approaches include the potential development of long-acting formulations, which could enhance compliance and provide sustained protection against parasites. nih.gov The exploration of micro- and nano-drug delivery systems may also lead to improved bioavailability and targeted delivery, thereby optimizing therapeutic outcomes. nbinno.comnih.gov Such advancements in formulation science are critical for maximizing the efficacy and convenience of selamectin in clinical and research settings. pharmaexcipients.com

Integration of Omics Technologies in Selamectin Research (e.g., Genomics, Proteomics)

The application of omics technologies, including genomics, proteomics, and metabolomics, is set to revolutionize our understanding of selamectin's mechanisms of action and its interactions with target organisms. frontiersin.orgfrontiersin.org While specific omics studies on selamectin are still emerging, the broader application of these technologies in parasitology provides a roadmap for future research. nih.govmdpi.com

Genomic studies can identify genetic markers associated with selamectin susceptibility and resistance in parasite populations. frontiersin.org This information is crucial for monitoring the emergence of resistance and for developing strategies to mitigate its spread. Proteomics can be employed to identify the protein targets of selamectin and to understand the cellular and molecular responses of parasites to the drug. nih.govnih.gov For instance, quantitative proteomics could reveal alterations in protein expression profiles in parasites exposed to selamectin, offering insights into its mode of action and potential resistance mechanisms. nih.gov Metabolomic analyses can further elucidate the metabolic pathways affected by selamectin, providing a comprehensive picture of its physiological impact on parasites. nih.gov The integration of these multi-omics datasets will provide a systems-level understanding of selamectin's activity and will be invaluable for the development of next-generation antiparasitic agents. frontiersin.org

Advancing Drug Repurposing Initiatives for Emerging Pathogens and Conditions

Drug repurposing, the investigation of existing drugs for new therapeutic indications, represents a time- and cost-effective strategy for addressing unmet medical needs. cancer.govresearchgate.net Selamectin is a promising candidate for such initiatives, with recent research highlighting its potential antimicrobial activity. A 2023 study demonstrated that selamectin exhibits significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. nih.govnih.gov

The study found that selamectin completely inhibited the growth of reference Gram-positive strains at a concentration of 6.3 μg/mL. nih.gov Against various clinical isolates of S. aureus, the mean MIC90 value was 6.2 μg/mL. nih.gov Furthermore, selamectin was shown to be effective against S. aureus biofilms, reducing biomass in a dose-dependent manner. nih.govnih.gov A synergistic effect was also observed when selamectin was combined with ampicillin (B1664943) against a methicillin-resistant S. aureus strain. nih.govnih.gov These findings suggest that selamectin could be repurposed for the treatment of bacterial infections, particularly those caused by resistant pathogens. nih.gov Further research is warranted to explore the full therapeutic potential of selamectin against a broader range of emerging pathogens and conditions.

**Table 1: Antibacterial Activity of Selamectin against *Staphylococcus aureus***

| Parameter | Finding | Citation |

|---|---|---|

| Inhibition of Gram-positive bacterial growth | 6.3 μg/mL | nih.gov |

| Mean MIC90 for S. aureus strains | 6.2 μg/mL | nih.gov |

| Biofilm eradication (MBEC50) | 5.89 μg/mL | nih.govnih.gov |

| Synergistic effect with ampicillin (FIC value) | 0.5 | nih.govnih.gov |

| Intracellular bacterial load reduction | 81.3% | nih.gov |

Addressing Resistance Challenges Through Innovative Research Strategies

Although selamectin remains a highly effective antiparasitic agent, the potential for resistance development is a constant concern in veterinary medicine. zoetisus.comdvm360.com Innovative research strategies are crucial for understanding the mechanisms of resistance and for developing approaches to preserve the long-term efficacy of selamectin.

One area of investigation involves the use of mutator strains of bacteria to study the genetic basis of resistance. A study using a non-pathogenic surrogate for M. tuberculosis, Mycobacterium smegmatis, found that the emergence of high-level resistance to selamectin is unlikely and requires multiple specific mutations. nih.gov This research suggests that the integrity of the mycobacterial cell envelope is a critical factor for selamectin susceptibility. nih.gov Such studies provide valuable insights into the molecular mechanisms that could lead to resistance and can guide the development of strategies to overcome it. Future research should focus on continued surveillance for resistance in target parasite populations and the exploration of combination therapies that can deter the selection of resistant individuals.

Contribution of Selamectin Research to Global Animal Health and One Health Initiatives

The research and application of selamectin make a significant contribution to global animal health and the broader "One Health" initiative. noah.co.ukactionforanimalhealth.org The One Health concept recognizes the interconnectedness of human, animal, and environmental health and promotes a collaborative, multidisciplinary approach to address health challenges. nih.govnih.gov

Furthermore, maintaining the health of livestock and companion animals is essential for food security and economic stability. noah.co.uk Research into more effective and sustainable parasite control strategies, including the optimal use of compounds like selamectin, is a cornerstone of the One Health approach. actionforanimalhealth.org Continued research on selamectin, from novel formulations to understanding resistance, will be critical in addressing the complex challenges at the interface of animal, human, and environmental health. nih.gov

Q & A

Q. What statistical methods are recommended for analyzing non-normally distributed pharmacokinetic data in Selamectin studies?

Nonparametric tests, such as the Mann-Whitney rank-sum test, should be employed when pharmacokinetic parameters (e.g., AUC, Cmax) deviate from normality, as validated by the Kolmogorov-Smirnov test. Noncompartmental pharmacokinetic models are preferred when compartmental models fail due to rapid drug absorption/elimination or assay limitations (LLOQ constraints). Future studies should prioritize frequent sampling (days 0–7) to improve model fitting .

Q. How is Selamectin excreted, and what methodologies detect its metabolites in environmental samples?

Selamectin is excreted systemically via urine, feces, and shed hair, with minimal metabolic transformation. The primary metabolite, O-desmethyl selamectin, can be identified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Toxicity assessments of metabolites should compare parent compounds to avermectin derivatives, where metabolites are generally less toxic .

Q. What experimental designs optimize efficacy evaluation in Selamectin flea-treatment studies?

Topical application efficacy is typically assessed through flea mortality rates at defined intervals (e.g., day 2 post-application). Efficacy calculations (e.g., 91.3% at day 2) require controlled studies with untreated cohorts to normalize environmental variables. Dose comparisons (e.g., 10 vs. 20 mg/kg) should use nonparametric statistical tests to account for non-normal data distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in Selamectin’s anti-mycobacterial activity across studies?

Discrepancies in MIC values (e.g., inactivity against M. ulcerans in some studies vs. activity in others) may stem from methodological differences. For example, metabolic-based assays in liquid cultures (96-well plates) may yield distinct results compared to Mycobacteria Growth Indicator Tube (MGIT) systems. Standardizing assay conditions and validating results across multiple strains are critical .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters predict Selamectin’s efficacy against mycobacteria?

AUC/MIC ratios >10–15 are predictive of anti-mycobacterial efficacy. Selamectin’s high systemic tolerance in mammals (e.g., safe at 40 mg/kg/day in dogs) allows plasma concentrations exceeding MIC values for M. ulcerans. Studies should integrate in vitro MIC data with PK parameters (half-life, Cmax) from animal models to optimize dosing regimens .

Q. How do data-filtering techniques impact Selamectin’s anthelmintic activity assessments in high-throughput screens?

Automated image analysis using filters like Worm_Length>30 pixels improves detection of small larval stages (L1–L3) in C. elegans assays. The MDHD model enhances object recognition by retaining morphologically diverse worms, reducing false negatives. Researchers must validate filters against manual counts to avoid bias in EC50 calculations .

Q. What strategies mitigate environmental contamination risks from Selamectin excretion?

Environmental risk assessments should quantify Selamectin in wastewater and soil using LC-MS, focusing on unchanged parent compounds. Comparative studies with ivermectin and moxidectin can clarify persistence patterns. Toxicity assays on aquatic organisms (e.g., Daphnia magna) are recommended to evaluate ecotoxicological impacts .

Methodological Considerations

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity in Selamectin trials?

Dose selection should align with PK/PD targets (e.g., AUC/MIC thresholds) and safety margins from preclinical data. For example, oral doses up to 95 mg/kg in dogs showed no toxicity, suggesting high tolerability. Human extrapolations require scaling based on body surface area or allometric modeling .

Q. What are the limitations of noncompartmental pharmacokinetic models in Selamectin studies?

Noncompartmental models lack precision in characterizing absorption/distribution phases due to sparse early sampling. Compartmental models require intensive sampling (e.g., hourly intervals post-administration) and sensitive assays (LLOQ <1 ng/mL) to capture rapid elimination kinetics .

Q. How can meta-analyses address heterogeneity in Selamectin efficacy data across ectoparasite studies?

PRISMA-guided systematic reviews should stratify data by parasite species (e.g., fleas vs. ticks), formulation (spot-on vs. oral), and host factors (species, age). Subgroup analyses and sensitivity testing can identify confounding variables, such as resistance markers or co-administered drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.